molecular formula C12H9F4N3O2 B1526093 2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate CAS No. 1354959-05-9

2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate

Cat. No.: B1526093
CAS No.: 1354959-05-9
M. Wt: 303.21 g/mol
InChI Key: KWWFFZRNMLMZHT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl ester group and a substituted phenyl ring. The phenyl ring features a fluorine atom at the 3-position and a pyrazole moiety at the 4-position, conferring unique electronic and steric properties. Carbamates of this class are frequently explored in medicinal and agrochemical research due to their stability, bioactivity, and ability to modulate target interactions via hydrogen bonding and hydrophobic effects .

The compound’s synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, analogous compounds in the evidence utilize intermediates like phenylmethyl carbamates or tert-butyl carbamates for amine protection, followed by deprotection or functionalization steps .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-fluoro-4-pyrazol-1-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWFFZRNMLMZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate, also known as compound 1354959-05-9, is a chemical compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C12H9F4N3O2C_{12}H_{9}F_{4}N_{3}O_{2} with a molecular weight of 303.21 g/mol. The compound features a trifluoroethyl group and a pyrazole moiety, which are critical for its biological activity.

Structural Formula

PropertyValue
Molecular FormulaC12H9F4N3O2
Molecular Weight303.21 g/mol
CAS Number1354959-05-9
AppearancePowder

Research indicates that this compound acts as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. By inhibiting PDE10A, the compound enhances dopaminergic and glutamatergic signaling pathways, which are crucial for cognitive functions and mood regulation. This mechanism suggests potential applications in treating conditions such as schizophrenia and other neuropsychiatric disorders .

Pharmacological Effects

  • Antipsychotic-Like Effects : In rodent models of schizophrenia, this compound has shown significant improvements in cognitive functions including:
    • Recognition memory
    • Attention
    • Impulsivity
    • Working memory
    • Executive function .
  • Enhancement of Synaptic Responses : The compound enhances N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses in medium spiny neurons (MSNs), indicating its role in modulating synaptic plasticity and potentially alleviating symptoms associated with dopaminergic dysfunction .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the structure-activity relationship (SAR) that can be applied to this compound:

  • Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. Results indicated that modifications to the pyrazole ring significantly influenced potency against BRAF(V600E) mutations .
  • Anti-inflammatory Properties : Some derivatives demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis of Pyrazole Derivatives

Compound NameBiological ActivityReference
This compoundPDE10A inhibition; cognitive enhancement
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungal activity
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidePositive allosteric modulation of mGluR

Scientific Research Applications

Basic Information

  • Chemical Formula: C12_{12}H9_{9}F4_{4}N3_{3}O2_{2}
  • Molecular Weight: 303.22 g/mol
  • IUPAC Name: 2,2,2-trifluoroethyl N-(3-fluoro-4-pyrazol-1-ylphenyl)carbamate

Structural Characteristics

The structural formula of the compound includes:

  • A trifluoroethyl group that enhances lipophilicity and biological activity.
  • A pyrazole ring which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Agrochemical Applications

The primary application of 2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate lies in its use as a plant protection agent . The compound has been investigated for its efficacy against various pests, including insects and nematodes. Its formulation can be optimized for improved stability and effectiveness in agricultural settings.

Case Studies

  • Pesticidal Efficacy: Research has shown that this compound exhibits significant insecticidal activity against common agricultural pests. Its formulation as a pesticide allows for targeted application, reducing non-target effects and enhancing crop safety.
  • Synergistic Effects: When combined with other active ingredients such as herbicides or fungicides, it can enhance overall pest control efficacy while minimizing the required dosage of each component.

Medicinal Chemistry

In medicinal chemistry, the pyrazole component of the compound is noteworthy for its potential therapeutic applications. Pyrazole derivatives have been linked to various biological activities, including:

  • Anticancer Activity: Several studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of the trifluoroethyl group may enhance the compound's bioavailability and potency.
  • Anti-inflammatory Properties: The compound's structure suggests potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Material Science

The unique chemical properties of this compound may also find applications in material science:

  • Polymer Additives: Its incorporation into polymer matrices could enhance thermal stability and chemical resistance due to the presence of fluorinated groups.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeEfficacy LevelReference
This compoundInsecticidalHigh
Pyrazole Derivative XAnticancerModerate
Pyrazole Derivative YAnti-inflammatoryHigh

Comparison with Similar Compounds

Target Compound:

  • Trifluoroethyl group : Enhances lipophilicity and metabolic stability due to strong electron-withdrawing effects.
  • 3-Fluoro-4-pyrazolylphenyl core : The fluorine atom directs electrophilic substitution, while the pyrazole ring enables π-π stacking and hydrogen bonding .

Similar Compounds:

tert-Butyl carbamate: Bulkier than trifluoroethyl, which may sterically hinder target binding but improve solubility in nonpolar solvents. 3-Amino-pyrazole: The amino group introduces hydrogen-bond donor capacity, contrasting with the unsubstituted pyrazole in the target compound .

Trifluoromethylphenyl group: A stronger electron-withdrawing group than fluorine, altering electronic distribution and reactivity .

Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate (): Triazole ring: Replaces pyrazole, offering distinct hydrogen-bonding patterns.

Key Research Findings

Fluorine Substitution: The 3-fluoro substituent in the target compound enhances binding affinity to enzymatic targets (e.g., kinases) by 20–30% compared to non-fluorinated analogs .

Protecting Group Strategies : Benzyl and tert-butyl carbamates () are less efficient in target compound synthesis due to harsh deprotection conditions, favoring direct trifluoroethyl coupling .

Steric Effects : Trimethylpyrazole derivatives () exhibit reduced cellular uptake compared to the target compound, highlighting the importance of substituent size .

Preparation Methods

General Synthetic Strategy

The synthesis of this carbamate typically involves the reaction of an amine derivative containing the 3-fluoro-4-(1H-pyrazol-1-yl)phenyl moiety with a 2,2,2-trifluoroethyl carbamoylating agent. The key step is the formation of the carbamate linkage through nucleophilic substitution or coupling reactions facilitated by coupling agents and bases.

Reaction Conditions and Reagents

Parameter Details
Base Triethylamine, 4-dimethylaminopyridine, N-methylmorpholine, N-ethylmorpholine, pyridine
Coupling Agents Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, isobutyl chloroformate, carbonyldiimidazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 2-cyano-2-(hydroxyimino)ethyl acetate
Solvents Dichloromethane, 1,2-dichloroethane, N,N-dimethylformamide (DMF), isopropanol, ethyl acetate, toluene, acetone, and mixtures thereof
Temperature Range From -10°C up to reflux temperature of the solvent; commonly 25°C to 80°C
Reaction Time Several hours, often monitored by TLC or HPLC
Atmosphere Typically inert (nitrogen or argon)

These conditions are optimized to promote efficient carbamate bond formation while minimizing side reactions.

Detailed Synthetic Procedure

  • Activation of Carbamoylating Agent
    The 2,2,2-trifluoroethyl carbamoyl chloride or an equivalent reactive intermediate is prepared or used directly. The presence of coupling agents like carbonyldiimidazole or isobutyl chloroformate facilitates the formation of an activated intermediate suitable for nucleophilic attack.

  • Nucleophilic Attack by Aminoaryl Pyrazole
    The amine group on the 3-fluoro-4-(1H-pyrazol-1-yl)phenyl compound acts as a nucleophile, attacking the activated carbamoyl intermediate to form the carbamate linkage.

  • Base Addition
    A base such as triethylamine is added to neutralize the hydrogen chloride generated during the reaction, preventing acid-catalyzed side reactions and driving the reaction forward.

  • Solvent and Temperature Control
    The reaction is carried out in an aprotic solvent like dichloromethane or DMF, which dissolves both reactants and stabilizes intermediates. Temperature control between -10°C and reflux ensures optimal reaction kinetics and selectivity.

  • Work-up and Purification
    After completion, the reaction mixture is quenched and subjected to extraction. The crude product is purified by crystallization or silica gel column chromatography to yield the pure carbamate compound as a free base or salt.

Alternative Preparation Routes

Some patents describe alternative methods involving condensation and reduction steps for related phenyl carbamate derivatives, which may be adapted for this compound:

  • Condensation Reaction : An aldehyde derivative of the phenyl ring is condensed with a suitable amine in the presence of acid catalysts (e.g., acetic acid) in solvents like isopropanol at elevated temperatures (~80°C).
  • Reduction Step : The intermediate formed can be hydrogenated under mild pressure (5.0 kg/cm²) and temperature (40–45°C) using catalysts such as Raney Nickel to obtain the desired amine intermediate before carbamate formation.

These methods emphasize solvent choice (e.g., isopropanol, toluene), acid catalysts, and controlled hydrogenation conditions to optimize yield and purity.

Research Findings and Data Summary

Aspect Observations
Yield High yields (>80%) reported under optimized conditions with appropriate coupling agents
Purity Purity levels up to 99.8% confirmed by HPLC after purification
Reaction Monitoring Thin-layer chromatography (TLC) and HPLC used to monitor reaction progress
Isolation Crystallization and silica gel chromatography are effective for purification
Stability The compound can be isolated as free base or salt forms, stable under standard storage
Spectroscopic Analysis Raman spectroscopy and other vibrational spectroscopies confirm structural integrity and polymorphic forms in related compounds

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Carbamoyl Activation Carbonyldiimidazole, isobutyl chloroformate Formation of reactive carbamoyl intermediate
Coupling Reaction Aminoaryl pyrazole, base (triethylamine) Formation of carbamate bond
Solvent Dichloromethane, DMF, isopropanol Medium for reaction and solubility
Temperature -10°C to reflux (typically 25–80°C) Control reaction rate and selectivity
Purification Crystallization, silica gel chromatography Isolate pure product
Alternative Steps Condensation with acid catalyst, hydrogenation under pressure For related intermediates or alternative routes

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate?

The compound can be synthesized via carbamate bond formation between 3-fluoro-4-(1H-pyrazol-1-yl)aniline and 2,2,2-trifluoroethyl chloroformate. A base such as triethylamine is typically used to deprotonate the aniline, enabling nucleophilic attack on the chloroformate. Reactions are conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen at 0–25°C for 4–12 hours . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm substituent positions and fluorine environments.
  • X-ray crystallography : Resolves molecular geometry, hydrogen-bonding motifs (e.g., N–H···O interactions), and trifluoroethyl group conformation .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 37°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48, 72 hours). Carbamate bonds are prone to hydrolysis under alkaline conditions, so pH 7–9 buffers may show significant breakdown .

Advanced Research Questions

Q. What strategies optimize reaction yields in carbamate bond formation?

Key variables include:

  • Solvent polarity : THF improves solubility of hydrophobic intermediates compared to DCM.
  • Base selection : Switching from triethylamine to DMAP (4-dimethylaminopyridine) enhances reaction rates.
  • Stoichiometry : A 1.2:1 molar ratio of chloroformate to aniline minimizes side reactions. Low yields (<50%) may indicate moisture contamination; ensure rigorous drying of solvents and reagents .

Q. How can computational methods predict biological targets for this compound?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB). The pyrazole and carbamate moieties may target kinases or esterases. Validate predictions with enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .

Q. What experimental designs resolve contradictions in reported biological activity data?

If conflicting results arise (e.g., variable IC50_{50} values in kinase assays):

  • Standardize assay conditions (buffer pH, ATP concentration).
  • Validate compound purity (>95% via HPLC) and solubility (DMSO stock concentration ≤10 mM).
  • Include positive controls (e.g., staurosporine for kinase inhibition) .

Q. How does the trifluoroethyl group influence pharmacokinetic properties?

The CF3_3 group enhances metabolic stability by resisting oxidative degradation. Assess in vitro using liver microsomes (human/rat) and measure half-life (t1/2_{1/2}) via LC-MS. Compare with non-fluorinated analogs to isolate CF3_3 effects .

Q. What crystallographic challenges arise during structure determination?

  • Disorder in the trifluoroethyl group : Address by collecting low-temperature (100 K) diffraction data and refining occupancy parameters.
  • Weak hydrogen bonds : Use high-resolution synchrotron data (≤0.8 Å) to resolve subtle interactions .

Q. How to design SAR studies targeting the pyrazole ring?

Synthesize analogs with substituents at the pyrazole 3- and 5-positions (e.g., methyl, nitro). Test against disease-relevant cell lines (e.g., HCT-116 for cancer). Use multivariate analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for hydrolysis?

Compare kHk_{\text{H}}/kDk_{\text{D}} using deuterated water (D2_2O) to determine if hydrolysis proceeds via a stepwise (SN1) or concerted (SN2) mechanism. A KIE >1.5 suggests rate-limiting proton transfer, common in base-catalyzed carbamate cleavage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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